Methyl 4-ethynyloxane-4-carboxylate

描述

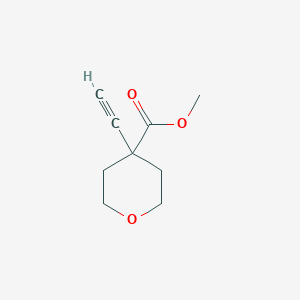

Methyl 4-ethynyloxane-4-carboxylate is a bicyclic ester featuring a six-membered oxane (tetrahydropyran) ring with an ethynyl (-C≡CH) group and a methyl ester (-COOCH₃) substituent at the 4-position. The molecule’s stereoelectronic properties are influenced by the ethynyl group’s electron-withdrawing nature and the puckered conformation of the oxane ring. Cremer-Pople puckering coordinates (amplitude $ q $, phase angle $ \phi $) describe the non-planar geometry of the oxane ring, which impacts its reactivity and intermolecular interactions .

属性

IUPAC Name |

methyl 4-ethynyloxane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-3-9(8(10)11-2)4-6-12-7-5-9/h1H,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYOBCBPOGJGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: Methyl 4-ethynyloxane-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of 4-ethynyloxane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation or chromatography .

化学反应分析

Types of Reactions: Methyl 4-ethynyloxane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxane derivatives.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The ethynyl group can be substituted with other functional groups through reactions such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products:

Oxidation: Oxane derivatives with additional oxygen-containing functional groups.

Reduction: Ethyl-substituted oxane derivatives.

Substitution: Various substituted oxane derivatives depending on the substituent introduced.

科学研究应用

Methyl 4-ethynyloxane-4-carboxylate has several applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of methyl 4-ethynyloxane-4-carboxylate involves its interaction with various molecular targets. The ethynyl group can participate in reactions that form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved depend on the specific reactions and conditions used .

相似化合物的比较

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (CAS 487-51-4)

Structural Differences :

- Ring System : Contains a cyclohexene ring (unsaturated, conjugated double bond) vs. the saturated oxane ring in Methyl 4-ethynyloxane-4-carboxylate.

- Substituents : A methyl group and an oxo (C=O) group at the 2- and 4-positions, respectively, compared to the ethynyl and ester groups in the target compound.

Physical Properties :

Ethyl 2-methyl-4-oxooxane-2-carboxylate (CAS 1228386-26-2)

Structural Differences :

- Shares the oxane ring with this compound but features a methyl and oxo group at the 2-position instead of the ethynyl group.

Physical Properties :

Ethyl Thiazole-4-carboxylate (CAS 14527-43-6)

Structural Differences :

- Aromatic thiazole ring vs. non-aromatic oxane ring.

- The ester group is attached to the 4-position of the thiazole, a nitrogen- and sulfur-containing heterocycle.

Data Tables

Table 1: Structural and Physical Properties Comparison

| Compound | Molecular Formula | Ring Type | Key Substituents | Boiling Point (°C, est.) | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| This compound | C₉H₁₂O₃ | Oxane (saturated) | Ethynyl, methyl ester | 220–240 | Moderate |

| Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate | C₁₀H₁₄O₃ | Cyclohexene (unsaturated) | Methyl, oxo, ethyl ester | 200–220 | Low |

| Ethyl 2-methyl-4-oxooxane-2-carboxylate | C₉H₁₄O₄ | Oxane (saturated) | Methyl, oxo, ethyl ester | 230–250 | Moderate |

| Ethyl Thiazole-4-carboxylate | C₆H₇NO₂S | Thiazole (aromatic) | Ethyl ester | 260–280 | High |

Table 2: Reactivity Profiles

| Compound | Key Reactivity | Applications |

|---|---|---|

| This compound | Click chemistry, Sonogashira coupling | Polymer crosslinking, drug synthesis |

| Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate | Diels-Alder, keto-enol tautomerism | Organic synthesis intermediates |

| Ethyl Thiazole-4-carboxylate | Electrophilic substitution, heterocycle functionalization | Pharmaceuticals, agrochemicals |

生物活性

Methyl 4-ethynyloxane-4-carboxylate is an organic compound characterized by its unique structural features, including an ethynyl group and a carboxylate functional group. This compound has garnered attention in various fields of research due to its potential biological activities, including interactions with enzymes and cellular receptors. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 150.16 g/mol. Its structure includes:

- An ethynyl group ()

- A carboxylate group ()

These functional groups contribute to its reactivity and potential biological interactions.

Anticancer Properties

Research has indicated that compounds with similar structures to this compound may exhibit anticancer properties. For instance, studies have shown that derivatives of alkynes can inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and apoptosis. Preliminary findings suggest that this compound may also possess similar properties, warranting further investigation.

Table 1: Anticancer Activity of Similar Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethynylbenzene | HeLa | 25 | Induction of apoptosis |

| 1-Ethynyl-2-methylbenzene | MCF-7 | 30 | Inhibition of cell cycle progression |

| This compound | TBD | TBD | Potentially modulates apoptosis pathways |

Enzyme Interaction Studies

This compound has shown potential in interacting with various biological macromolecules, particularly proteins and enzymes. Such interactions can lead to modulation of enzyme activity, which is crucial in metabolic processes.

Case Study: Enzyme Inhibition

In a study examining the inhibitory effects of alkynes on cyclooxygenase (COX) enzymes, this compound was hypothesized to exhibit COX inhibition similar to other known inhibitors. The study found that compounds with ethynyl groups often display significant anti-inflammatory activity by inhibiting COX enzymes, suggesting that this compound may have similar effects.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Sonogashira Coupling: A reaction involving the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst.

- Esterification: The reaction between 4-ethynyloxane-4-carboxylic acid and methanol under acidic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。